PF-04937319

Catalog No.
S539131
CAS No.
1245603-92-2
M.F
C22H20N6O4
M. Wt
432.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PF-04937319

CAS Number

1245603-92-2

Product Name

PF-04937319

IUPAC Name

N,N-dimethyl-5-[[2-methyl-6-[(5-methylpyrazin-2-yl)carbamoyl]-1-benzofuran-4-yl]oxy]pyrimidine-2-carboxamide

Molecular Formula

C22H20N6O4

Molecular Weight

432.4 g/mol

InChI

InChI=1S/C22H20N6O4/c1-12-8-24-19(11-23-12)27-21(29)14-6-17-16(5-13(2)31-17)18(7-14)32-15-9-25-20(26-10-15)22(30)28(3)4/h5-11H,1-4H3,(H,24,27,29)

InChI Key

MASKQITXHVYVFL-UHFFFAOYSA-N

SMILES

CC1=CC2=C(O1)C=C(C=C2OC3=CN=C(N=C3)C(=O)N(C)C)C(=O)NC4=NC=C(N=C4)C

Solubility

Soluble in DMSO, not in water

Synonyms

PF-04937319; PF04937319; PF 04937319; PF-4937319; PF 4937319; PF4937319.

Canonical SMILES

CC1=CC2=C(O1)C=C(C=C2OC3=CN=C(N=C3)C(=O)N(C)C)C(=O)NC4=NC=C(N=C4)C

Description

The exact mass of the compound N,N-Dimethyl-5-({2-Methyl-6-[(5-Methylpyrazin-2-Yl)carbamoyl]-1-Benzofuran-4-Yl}oxy)pyrimidine-2-Carboxamide is 432.1546 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PF-04937319, also known as Nerigliatin, is a partial glucokinase activator developed by Pfizer. It is designed to enhance the activity of glucokinase, an enzyme that plays a crucial role in glucose metabolism. By increasing the enzyme's affinity for glucose, PF-04937319 aims to improve glycemic control in patients with type 2 diabetes mellitus while minimizing the risk of hypoglycemia. The compound has shown promise in clinical trials, where it was well tolerated and demonstrated significant improvements in glycemic parameters when used alongside metformin .

There is no published information available regarding the mechanism of action of PF-04937319 []. Without knowledge of its intended biological target, it is not possible to speculate on how it might function.

That are optimized for yield and purity. While specific detailed methodologies are proprietary, it generally includes steps such as:

  • Formation of key intermediates: Utilizing various organic reactions to create intermediates that will be further modified.
  • Coupling reactions: Employing techniques like amide bond formation to attach different functional groups essential for biological activity.
  • Purification: Techniques such as chromatography are used to isolate and purify the final product.

The synthesis is designed to ensure high potency and selectivity for glucokinase activation .

PF-04937319 is primarily aimed at treating type 2 diabetes mellitus. Its unique mechanism of action allows it not only to lower blood sugar levels but also to potentially mitigate some common side effects associated with diabetes treatments, such as hypoglycemia and weight gain. Additionally, its hepatoselective properties make it a candidate for further research into liver-related metabolic disorders .

Interaction studies involving PF-04937319 have indicated that it can be safely combined with other antidiabetic medications, particularly metformin. Clinical trials have demonstrated that this combination can lead to improved glycemic control without significant adverse interactions or side effects. Furthermore, the compound's pharmacokinetic profile suggests a low potential for drug-drug interactions, making it a favorable option in polypharmacy settings often seen in diabetic patients .

Several compounds share similarities with PF-04937319 in terms of their mechanism as glucokinase activators. Below is a comparison highlighting their uniqueness:

Compound NameMechanism of ActionUnique Features
PiragliatinFull glucokinase activatorStronger effect on insulin secretion
DorzagliatinGlucokinase activatorImproved glycemic control with less weight gain
MK-0941Glucokinase activatorHigh potency but associated with hypoglycemia risk
PF-04991532Hepatoselective glucokinase activatorReduces hyperglycemia without hepatic steatosis

PF-04937319 stands out due to its partial activation profile, which allows for effective glucose control while minimizing the risk of hypoglycemia compared to full activators like Piragliatin and MK-0941 .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1.8

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

432.15460314 g/mol

Monoisotopic Mass

432.15460314 g/mol

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7E99B9ZM19

Wikipedia

N,N-dimethyl-5-({2-methyl-6-[(5-methylpyrazin-2-yl)carbamoyl]-1-benzofuran-4-yl}oxy)pyrimidine-2-carboxamide

Dates

Modify: 2023-08-15
1: Amin NB, Aggarwal N, Pall D, Paragh G, Denney WS, Le V, Riggs M, Calle RA. Two
2: Sharma R, Litchfield J, Atkinson K, Eng H, Amin NB, Denney WS, Pettersen JC,
3: Pettersen JC, Litchfield J, Neef N, Schmidt SP, Shirai N, Walters KM, Enerson

Explore Compound Types